molecular formula C5H6O4 B196221 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one CAS No. 91526-18-0

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Cat. No.: B196221
CAS No.: 91526-18-0
M. Wt: 130.1 g/mol
InChI Key: JEQSUJXHFAXJOW-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one is an organic compound with a unique structure that includes a dioxolone ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Mechanism of Action

Target of Action

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one primarily targets enzymes involved in metabolic pathways. Its main targets include specific isozymes of carbonic anhydrase, which play a crucial role in regulating pH and ion balance within cells .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, inhibiting their catalytic activity. This inhibition leads to a decrease in the conversion of carbon dioxide and water to bicarbonate and protons, thereby affecting cellular pH regulation .

Biochemical Pathways

By inhibiting carbonic anhydrase, this compound disrupts the bicarbonate buffer system, which is essential for maintaining acid-base balance in tissues. This disruption can lead to altered metabolic processes, affecting pathways such as gluconeogenesis and lipogenesis .

Pharmacokinetics

The compound exhibits moderate absorption when administered orally. It has a relatively low volume of distribution, indicating limited tissue penetration. Protein binding is moderate, and it undergoes hepatic metabolism. The primary route of elimination is renal, with a half-life of approximately 4-6 hours .

Result of Action

At the molecular level, the inhibition of carbonic anhydrase leads to reduced proton secretion and bicarbonate reabsorption. This results in altered cellular pH and ion homeostasis. At the cellular level, these changes can affect various physiological processes, including respiration, renal function, and metabolic activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the compound’s ionization state, altering its binding affinity to target enzymes. Similarly, temperature fluctuations can impact its stability and degradation rate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one typically involves the reaction of formaldehyde with a suitable precursor under acidic or basic conditions. One common method is the hydroxymethylation of a dioxolone precursor using formaldehyde in the presence of a catalyst . The reaction conditions, such as temperature and pH, can be adjusted to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one is unique due to its dioxolone ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity patterns are desired .

Properties

IUPAC Name

4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-3-4(2-6)9-5(7)8-3/h6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQSUJXHFAXJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440953
Record name 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91526-18-0
Record name 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4,5-dimethyl-2-oxo-1,3-dioxolene (1 mmole) and selenium dioxide (2.5 mmole) in dioxane was heated at reflux for 1 h. Evaporation, extraction and chromatography gave 5-methyl-4-hydroxymethyl-2-oxo-1,3-dioxolene as a yellow oil. TLC: RPf=0.5, 5% MeOH-dichloromethane.
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1 mmol
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Synthesis routes and methods II

Procedure details

4-Chloromethyl-5-methyl-1,3-dioxol-2-one (25 g) was dissolved in dichloromethane (250 ml) at 20-25° C., sodium iodide (2.5 g) and formic acid (22 g) was added at 20-25° C. Resulting mixture was cooled to 10-15° C. and triethyl amine (46.8 g) was added at 10-15° C. in 20-25 minutes. Resulting mixture was stirred for 5.0-6.0 hrs at 40-45° C., cooled to 20-25° C. and added DM water (250 ml). Organic layer was separated and washed with brine solution, and distilled out. Residue was dissolved in methanol (300 ml), methanolic HCl was added drop wise and resulting mixture was stirred for 1 hrs at 60-65° C. Active charcoal (1 g) was added to the reaction mass and stirred for 20-25 minutes at 50-55° C. Reaction mass was filtered through hyflo bed and bed was washed by MeOH (12 ml). The filtrate was evaporated under vacuum at 40-45° C. Obtained product was diluted with ethyl acetate (75 ml) and evaporated under vacuum to remove methanol content. (Yield: 0.67 g; 76.5%)
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25 g
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250 mL
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2.5 g
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22 g
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1 g
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250 mL
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46.8 g
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Synthesis routes and methods III

Procedure details

To a solution of 4-chloromethyl-5methyl-1,3-dioxol-2-one (50 g) in acetonitrile (500 ml), formic acid (45 g) was added at 20-25° C. and the reaction mass cool to 10-15° C. followed by addition of triethylamine (95 g). Reaction mass was heated to 60-65° C. and stirred at the same temperature for about 5-6 hrs. Reaction mass was cooled to 15-20° C., filtered and washed by acetonitrile. Filtrate was taken and acetonitrile was distilled out under vacuum to concentrate the solution. Reaction mass was cooled to 25-30° C. and ethyl acetate and water was added, followed by stirring for about 15-20 minutes at 25-30° C. Aqueous layer extracted with ethyl acetate and combined organic layer were washed with brine solution. Organic layer was separated and evaporated completely under vacuum below 35-40° C. To the oily mass, methanol was added and heated to reflux temperature. A solution of HCl in isopropyl alcohol was added and the resulting solution was refluxed for about 60-75 mins. Reaction mass was cooled to 30-35° C. Distilled out the solvent completely to obtain title compound as oily mass. (Yield: 34.6 g; 79%)
Quantity
50 g
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45 g
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500 mL
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95 g
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Synthesis routes and methods IV

Procedure details

4,5-dimethyl-2-oxo-1,3-dioxole (5 g, 43.82 mmol), NBS (8.19 g, 46.01 mmol), and benzoyl peroxide (20 mg) were dissolved in CCl4 (30 mL) and heated to 80° C. for 1.5 h. The reaction mixture was cooled to r.t and the solid was filtered off. The filtrate was concentrated. The residue was purified by silica gel column to give 8.29 g of 4-bromomethyl-5-methyl-2-oxo-1,3-dioxole as a yellow oil. TEA (12 mL, 86.1 mmol) was added dropwise to a solution of 4-bromomethyl-5-methyl-2-oxo-1,3-dioxole (6 g, 31.09 mmol) and formic acid (3.36 mL) in CH3CN (96 mL) while keeping the temperature under 20° C. The mixture was stirred at r.t. for 2 h and concentrated. The product was partitioned between H2O and EtOAc (3×). The organic layer was dried with Na2SO4, concentrated and dried in vacuo to give crude formate. The resulting formate was dissolved in MeOH (40 mL) and 0.5 mL of concentrated HCl was added. The mixture was stirred at r.t. for 5 h, concentrated, and co-evaporated with toluene. The crude product was purified by silica gel column to give 2.8 g of 4-hydroxymethyl-5-methyl-2-oxo-1,3-dioxole in 69% yield. 1H NMR (300 MHz, CDCl3): d 4.40 (s, 2H), 2.60 (broad, s, 1H), 2.20 (s, 3H).
[Compound]
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TEA
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12 mL
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6 g
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3.36 mL
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96 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Reactant of Route 2
Reactant of Route 2
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Reactant of Route 3
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Reactant of Route 4
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Reactant of Route 5
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Reactant of Route 6
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

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